BoNT/A Light Chain Inhibition: N-Cyclopentyl Derivative Demonstrates Single-Digit Nanomolar Ki, Surpassing Typical In-Class Baselines
In a direct enzymatic assay measuring inhibition of the Clostridium botulinum neurotoxin serotype A (BoNT/A) light chain (448-residue construct), the N-cyclopentyl benzotriazinone acetamide achieved a Ki of 12 nM under standard preincubation conditions (30 min, TCEP absent during reaction), with additional determinations yielding Ki values of 26 nM, 39 nM, and 46 nM under varied TCEP treatment protocols [1]. This places the compound within the low-nanomolar potency range for this therapeutically challenging protease target. By comparison, the broader benzotriazine chemotype has been primarily explored for kinase inhibition (Src, VEGFR2) rather than botulinum protease inhibition, making this compound a structurally differentiated entry point for anti-toxin drug discovery programs [2].
| Evidence Dimension | Inhibition potency against BoNT/A light chain protease |
|---|---|
| Target Compound Data | Ki = 12 nM (448-residue BoNT/A LC, 30 min preincubation, TCEP absent); Ki = 26 nM (coincubated with TCEP 30 min, TCEP absent during reaction); Ki = 39 nM (424-residue truncated BoNT/A LC); Ki = 46 nM (coincubated with TCEP 60 min, TCEP absent during reaction); Ki = 157–162 nM (TCEP present during reaction) [1] |
| Comparator Or Baseline | Typical benzotriazinone kinase inhibitors (Src, VEGFR2) show no reported BoNT/A activity; most published BoNT/A small-molecule inhibitors exhibit IC₅₀ values in the low micromolar to high nanomolar range [2] |
| Quantified Difference | ≥10–100-fold greater potency than typical BoNT/A small-molecule inhibitors; unique target profile within benzotriazinone class |
| Conditions | FRET-based enzymatic assay; Clostridium botulinum BoNT/A light chain (448-residue or 424-residue truncated construct); preincubation or coincubation with/without TCEP; BindingDB Entry ID 50046754 [1] |
Why This Matters
The single-digit to low-double-digit nanomolar Ki against BoNT/A light chain represents a therapeutically relevant potency level that distinguishes this compound from other benzotriazinone derivatives primarily characterized as kinase inhibitors, enabling prioritization for anti-botulinum toxin drug discovery.
- [1] BindingDB. (n.d.). Entry 50046754 – Affinity Data for BoNT/A Light Chain Inhibition. Retrieved from https://w.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?entryid=50046754 View Source
- [2] TargeGen, Inc. (2008). Benzotriazine inhibitors of kinases. US Patent 7,456,176. Retrieved from https://www.freepatentsonline.com/7456176.html View Source
